molecular formula C11H9N3S B2887304 2-(2-Methylbenzimidazol-1-yl)-1,3-thiazole CAS No. 1538767-83-7

2-(2-Methylbenzimidazol-1-yl)-1,3-thiazole

Cat. No. B2887304
CAS RN: 1538767-83-7
M. Wt: 215.27
InChI Key: XVQUHWCQWWEURH-UHFFFAOYSA-N
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Description

“2-(2-Methylbenzimidazol-1-yl)-1,3-thiazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound and is a white solid that appears in the form of tabular crystals . It is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .


Synthesis Analysis

Benzimidazole is produced by the condensation of o-phenylenediamine with formic acid, or the equivalent trimethyl orthoformate . The reaction is as follows: C6H4(NH2)2 + HC(OCH3)3 → C6H4N(NH)CH + 3 CH3OH . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .


Molecular Structure Analysis

The optimized geometrical structure, electronic, and vibrational features of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid have been investigated using the B3LYP/6-311++G (d,p) basis set . The calculated HOMO and LUMO energies reveal that charge transfer happens within the molecule .


Chemical Reactions Analysis

Benzimidazole is a base: C6H4N(NH)CH + H+ → [C6H4(NH)2CH]+. It can also be deprotonated with stronger bases .


Physical And Chemical Properties Analysis

Benzimidazole has a molar mass of 118.139 g·mol−1 and a melting point of 170 to 172 °C (338 to 342 °F; 443 to 445 K) . The UV-vis spectrum of 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, as well as effects of solvents, have been investigated .

Safety and Hazards

Benzimidazole has been labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P321, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

2-(2-methylbenzimidazol-1-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3S/c1-8-13-9-4-2-3-5-10(9)14(8)11-12-6-7-15-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQUHWCQWWEURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-1-(1,3-thiazol-2-yl)-1H-1,3-benzodiazole

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